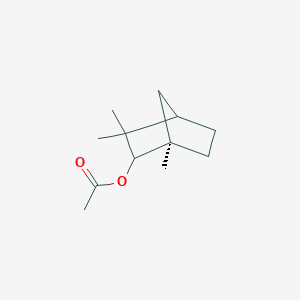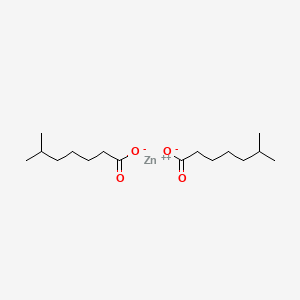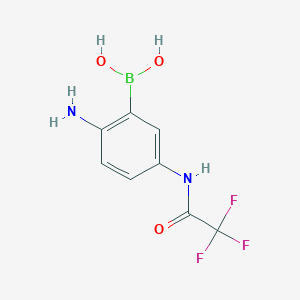
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group, an amino group, and a trifluoroacetamido group attached to a phenyl ring, making it a versatile reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid typically involves the following steps:
Formation of the Trifluoroacetamido Group: The starting material, 2-amino-5-bromophenylboronic acid, is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the trifluoroacetamido group.
Amination: The intermediate product is then subjected to amination reactions to introduce the amino group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in enzyme inhibition studies, particularly those involving proteases.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the amino and trifluoroacetamido groups, making it less versatile in certain applications.
3-(2,2,2-Trifluoroacetamido)phenylboronic acid: Similar structure but lacks the amino group, which may limit its reactivity in some contexts.
2-Amino-5-bromophenylboronic acid: Precursor in the synthesis of the target compound, lacks the trifluoroacetamido group.
Uniqueness
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is unique due to the presence of both the amino and trifluoroacetamido groups, which enhance its reactivity and versatility in various chemical reactions and applications. The trifluoroacetamido group imparts additional stability and electronic properties, making it a valuable compound in advanced research and industrial applications.
Eigenschaften
Molekularformel |
C8H8BF3N2O3 |
|---|---|
Molekulargewicht |
247.97 g/mol |
IUPAC-Name |
[2-amino-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3N2O3/c10-8(11,12)7(15)14-4-1-2-6(13)5(3-4)9(16)17/h1-3,16-17H,13H2,(H,14,15) |
InChI-Schlüssel |
CDKKYJROTZIBLR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)NC(=O)C(F)(F)F)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
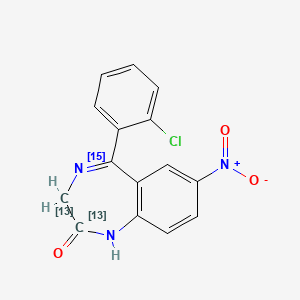
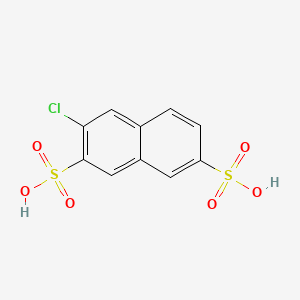
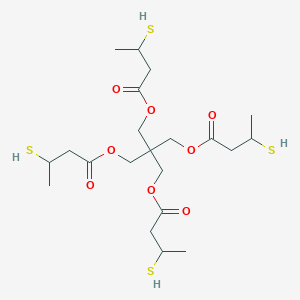

![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
